An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Myraldyl Acetate
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Myraldyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myraldyl acetate, a widely utilized fragrance ingredient, possesses a complex stereochemistry that significantly influences its olfactory properties and biological interactions. This technical guide provides a comprehensive analysis of the chemical structure of Myraldyl acetate, a detailed exploration of its stereoisomers, and methodologies for their synthesis and separation. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Structure of Myraldyl Acetate
Myraldyl acetate is the commercial name for 4(3)-(4-Methyl-3-pentenyl)-3-cyclohexenylmethyl acetate. Its molecular formula is C₁₅H₂₄O₂ and it has a molecular weight of 236.35 g/mol . The structure consists of a cyclohexene ring substituted with a methyl acetate group and a 4-methyl-3-pentenyl side chain. The position of the double bond in the cyclohexene ring and the attachment of the side chain can vary, leading to a mixture of isomers in the commercial product.
The most common isomer is 4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate. The IUPAC name for a specific stereoisomer of this compound is [(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate, indicating the presence of a chiral center.
Table 1: Chemical and Physical Properties of Myraldyl Acetate
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄O₂ | [1] |
| Molecular Weight | 236.35 g/mol | [1] |
| CAS Number | 72403-67-9 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 303.00 to 304.00 °C @ 760.00 mm Hg | [2] |
Stereoisomers of Myraldyl Acetate
The chemical structure of 4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate contains one chiral center at the C1 position of the cyclohexene ring, where the methyl acetate group is attached. This gives rise to a pair of enantiomers:
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(R)-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate
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(S)-4-(4-methyl-3-pentenyl)-3-cyclohexen-1-ylmethyl acetate
Due to the presence of a double bond in the cyclohexene ring and the side chain, geometric isomerism is also possible, though the trans configuration is generally favored for stability. The commercial product is typically a racemic mixture of the (R) and (S) enantiomers.
Physicochemical Properties of Stereoisomers
Table 2: Predicted Physicochemical Properties of Myraldyl Acetate Enantiomers
| Property | (R)-enantiomer | (S)-enantiomer |
| Specific Rotation ([(\alpha)]D) | Predicted to be equal in magnitude and opposite in sign | Predicted to be equal in magnitude and opposite in sign |
| Boiling Point | Identical | Identical |
| Density | Identical | Identical |
| Refractive Index | Identical | Identical |
Experimental Protocols
Stereoselective Synthesis of Myraldyl Acetate Precursor
The key precursor for the synthesis of Myraldyl acetate is 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde. A stereoselective synthesis of this aldehyde can be achieved through an asymmetric Diels-Alder reaction between isoprene (the diene) and acrolein (the dienophile) using a chiral Lewis acid catalyst.
Protocol: Asymmetric Diels-Alder Reaction
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Catalyst Preparation: A chiral Lewis acid catalyst, such as a copper(II)-bis(oxazoline) complex, is prepared in situ or used as a pre-formed complex (10 mol%).
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Reaction Setup: The reaction is carried out in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous dichloromethane is used as the solvent.
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Addition of Reagents: The chiral Lewis acid catalyst is dissolved in the solvent and cooled to -78 °C. Acrolein (1.0 equivalent) is added, followed by the slow addition of isoprene (1.2 equivalents).
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Reaction Monitoring: The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
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Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde.
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Subsequent Steps: The resulting aldehyde can then be reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by acetylation with acetic anhydride to yield the desired enantiomer of Myraldyl acetate.
Separation of Myraldyl Acetate Stereoisomers
The enantiomers of Myraldyl acetate can be separated using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Protocol: Chiral HPLC Separation
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Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating fragrance enantiomers.
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Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly used. The exact ratio is optimized to achieve the best separation.
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Sample Preparation: A solution of racemic Myraldyl acetate is prepared in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
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Chromatographic Conditions:
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Column: Chiralpak AD-H or a similar polysaccharide-based column.
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Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a suitable wavelength (e.g., 210 nm).
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Temperature: Ambient.
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Analysis: The racemic mixture is injected onto the column, and the separated enantiomers are detected as two distinct peaks. The enantiomeric excess (% ee) can be determined by integrating the peak areas.
Visualizations
Caption: Relationship between racemic Myraldyl acetate and its enantiomers.
Caption: Workflow for the stereoselective synthesis of Myraldyl acetate.
